molecular formula C13H12ClNOS2 B2571782 2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 921548-87-0

2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No. B2571782
CAS RN: 921548-87-0
M. Wt: 297.82
InChI Key: MGVRSKYPMYWZJN-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide is a chemical compound that has gained attention for its potential use in scientific research. It is a member of the acetamide family of compounds and has been studied for its potential as a therapeutic agent.

Scientific Research Applications

Antimalarial Activity

Research on related chloroquinoline and acetamide derivatives has demonstrated significant antimalarial potency against Plasmodium berghei in mice, indicating potential for clinical trials and development into antimalarial agents. These studies have explored the synthesis and quantitative structure-activity relationships of these compounds, highlighting their excellent activity against resistant strains of parasites and promising pharmacokinetic properties for extended protection against infection even after oral administration (Werbel et al., 1986).

Anticancer Agents

A series of thiazole derivatives, including those similar in structure to "2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide," have been synthesized and evaluated for their anticancer activity. Compounds showed high selectivity and potency against human lung adenocarcinoma cells, with certain derivatives demonstrating significant cytotoxicity and apoptosis-inducing effects, comparable to established treatments like cisplatin (Evren et al., 2019).

Anti-inflammatory Activity

The synthesis of N-(3-chloro-4-fluorophenyl) acetamide derivatives has been reported with significant anti-inflammatory activity. This includes the development of compounds with notable efficacy in reducing inflammation, suggesting potential applications in designing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Herbicide Metabolism

Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have shed light on the complex metabolic pathways involved in the activation and detoxification of such compounds. This research provides insight into the metabolic processing of chloroacetamide herbicides, which could inform safer and more effective herbicide design (Coleman et al., 2000).

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS2/c1-17-11-5-3-2-4-10(11)15-13(16)8-9-6-7-12(14)18-9/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVRSKYPMYWZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide

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